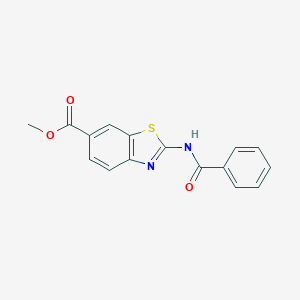

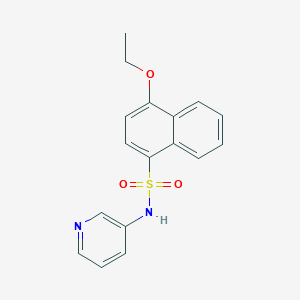

2-苯甲酰胺-1,3-苯并噻唑-6-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related benzothiazole compounds involves the treatment of parent benzothiazole molecules with various aromatic aldehydes to get the corresponding Schiff bases followed by esterification of the carboxyl group using various alcohols . The structures of synthesized compounds are usually confirmed by various spectroscopic methods such as IR, NMR, and mass spectroscopy .作用机制

Target of Action

Methyl 2-benzamido-1,3-benzothiazole-6-carboxylate is a complex compound with potential pharmacological activity. Similar benzothiazole derivatives have been shown to interact with cyclo-oxygenase (cox) enzymes, particularly cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

It’s known that benzothiazole derivatives can inhibit the cox-2 pathway, reducing the production of prostaglandins and thereby alleviating inflammation and pain .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins . By inhibiting COX-2, the compound may reduce the production of prostaglandins, leading to decreased inflammation and pain .

Result of Action

The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential role in inhibiting the COX-2 enzyme and reducing prostaglandin production . .

实验室实验的优点和局限性

One of the major advantages of Methyl 2-benzamido-1,3-benzothiazole-6-carboxylate is its broad spectrum of biological activities. It has been shown to exhibit potent anticancer, antimicrobial, and anti-inflammatory properties, making it a promising candidate for further research. However, its mechanism of action is not fully understood, and further studies are needed to elucidate its cellular targets and pathways.

未来方向

There are several future directions for research on Methyl 2-benzamido-1,3-benzothiazole-6-carboxylate. One potential area of investigation is its potential use as an anticancer agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Another area of research is its potential use as an antimicrobial agent. Studies are needed to determine its spectrum of activity and to evaluate its efficacy against drug-resistant microorganisms. Finally, studies are needed to explore its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

合成方法

Methyl 2-benzamido-1,3-benzothiazole-6-carboxylate can be synthesized by reacting 2-aminobenzamide with 2-chloro-6-carboxybenzothiazole in the presence of triethylamine and dimethylformamide. The reaction yields the desired product in good yield and high purity.

科学研究应用

2-苯甲酰胺-1,3-苯并噻唑-6-甲酸甲酯:科学研究应用的综合分析

药物研究: 苯并噻唑衍生物因其潜在的治疗特性而被广泛研究。 可以通过合成各种类似物并测试其生物活性,研究2-苯甲酰胺-1,3-苯并噻唑-6-甲酸甲酯的药理活性,包括抗菌、抗癌和抗炎作用 .

材料科学: 该化合物的独特结构可能有助于开发具有特定性能的新型材料,例如增强的耐久性或热稳定性。研究可以探索其在聚合物或涂层中的掺入,以提高材料性能。

有机合成: 作为有机合成中的构建单元,该化合物可用于通过环加成或缩合反应等反应形成复杂的分子,这些反应是创建具有所需功能的新型有机化合物的基础 .

属性

IUPAC Name |

methyl 2-benzamido-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c1-21-15(20)11-7-8-12-13(9-11)22-16(17-12)18-14(19)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAWXDRJIDNWRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B350172.png)

![N-[4-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B350175.png)

![2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B350178.png)

![1-[(4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B350186.png)

![N-[(2-hydroxyphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B350199.png)

![Methyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B350227.png)

![2-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B350232.png)

![1-Benzo[1,3]dioxol-5-ylmethyl-4-(4-ethoxy-benzenesulfonyl)-piperazine](/img/structure/B350233.png)